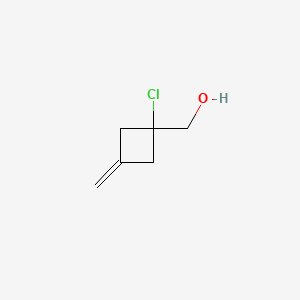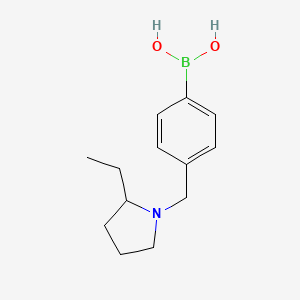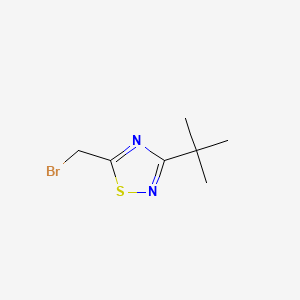
2-(4-Butoxyphenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)ethane-1-thiol: is an organic compound with the molecular formula C12H18OS . It is a thiol derivative, characterized by the presence of a sulfhydryl (-SH) group attached to an ethane chain, which is further connected to a butoxy-substituted phenyl ring. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzyl chloride with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to yield the desired thiol . Another method involves the use of Lawesson’s reagent to convert a carbonyl precursor into the thiol compound .
Industrial Production Methods: Industrial production of thiols, including this compound, often involves catalytic hydrogenation of disulfides or the use of thiolacetic acid as a starting material . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Butoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, bases
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
2-(4-Butoxyphenyl)ethane-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)ethane-1-thiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation-reduction reactions, forming disulfides and participating in thiol-disulfide exchange reactions . These reactions are crucial in various biological processes, including protein folding and redox signaling .
Comparison with Similar Compounds
2-Phenylethanethiol: Lacks the butoxy group, making it less hydrophobic.
4-Butylbenzenethiol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Methoxyphenyl)ethane-1-thiol: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
Uniqueness: 2-(4-Butoxyphenyl)ethane-1-thiol is unique due to the presence of the butoxy group, which enhances its hydrophobicity and influences its reactivity in chemical and biological systems .
Properties
Molecular Formula |
C12H18OS |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)ethanethiol |
InChI |
InChI=1S/C12H18OS/c1-2-3-9-13-12-6-4-11(5-7-12)8-10-14/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
STIKDMQVWIFPCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)


![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)



![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)



